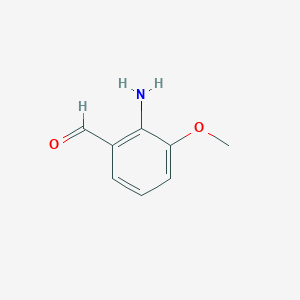









|
REACTION_CXSMILES
|
COC1C=CC=C2C=1N=C(N)N=C2.[CH3:14][O:15][C:16]1[C:17]([N+:24]([O-])=O)=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20].[NH4+].[Cl-]>CO.[Fe]>[NH2:24][C:17]1[C:16]([O:15][CH3:14])=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=[O:20] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=C2C=NC(=NC12)N
|
|
Name
|
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite®
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with MeOH
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
The concentrated aq. solution was extracted with CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Purification with EtOAc/Hexanes (0:1→1:4) as eluant
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=O)C=CC=C1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.84 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |